2-[(2-chlorophenyl)carbonyl]-N-cyclopropylhydrazinecarbothioamide
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Overview
Description
2-(2-Chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide is a complex organic compound that features a chlorobenzoyl group, a cyclopropyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid. This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions . The resulting 2-chlorobenzoyl chloride is then reacted with cyclopropylamine to form the intermediate 2-(2-chlorobenzoyl)-N-cyclopropylamine. Finally, this intermediate is treated with thiosemicarbazide to yield the target compound .
Industrial Production Methods
Industrial production of 2-(2-chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonium thiocyanate in the presence of a catalyst like polyethylene glycol-400.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of thioureas and other substituted derivatives.
Scientific Research Applications
2-(2-Chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzoyl chloride
- 2-Fluorobenzoyl chloride
- 2-Bromobenzoyl chloride
Uniqueness
2-(2-Chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide is unique due to the presence of the cyclopropyl group and the hydrazinecarbothioamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and applications .
Properties
Molecular Formula |
C11H12ClN3OS |
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Molecular Weight |
269.75 g/mol |
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-3-cyclopropylthiourea |
InChI |
InChI=1S/C11H12ClN3OS/c12-9-4-2-1-3-8(9)10(16)14-15-11(17)13-7-5-6-7/h1-4,7H,5-6H2,(H,14,16)(H2,13,15,17) |
InChI Key |
YRPRWOZIWFSTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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